molecular formula C10H8N4 B2671186 2-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile CAS No. 2034206-81-8

2-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile

Cat. No.: B2671186
CAS No.: 2034206-81-8
M. Wt: 184.202
InChI Key: ZGCNWCOPYNJIMR-UHFFFAOYSA-N
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Description

“2-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile” is a chemical compound with the molecular formula C10H8N4 and a molecular weight of 184.20 . It is used for research purposes .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “this compound”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . Another method involves the use of 2-chloropyrimidine-4-carboxylic acid, 1-methyl-4-pyrazole borate pinacol ester, substituted anilines, or substituted benzylamines as starting materials .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as elemental microanalysis, FTIR, and 1H NMR . The InChI code for this compound is 1S/C10H8N4/c1-8-6-13-14(7-8)10-9(5-11)3-2-4-12-10/h2-4,6-7H,1H3 .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a density of 1.2±0.1 g/cm3, a boiling point of 353.8±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .

Scientific Research Applications

Synthesis and Material Applications

A study demonstrated the synthesis of substituted 4-(thiophen-2-yl)nicotinonitriles, highlighting an efficient procedure that includes condensation and cyclization processes. This research suggests potential applications in creating materials with specific electronic properties, as well as the possibility of generating 1H-pyrazolo[3,4-b]pyridines from these nicotinonitriles (Hakobyan et al., 2020).

Corrosion Inhibition

Another application of nicotinonitrile derivatives is in the field of corrosion inhibition. A nicotinonitrile derivative demonstrated significant efficiency in protecting mild steel from corrosion in a hydrochloric acid environment, indicating the potential for industrial applications in protecting metals from acidic corrosion (Salman et al., 2019).

Photophysical Applications

Research into the synthesis of environmentally sensitive fluorophore-based nicotinonitriles incorporating pyrene and fluorene moieties has been developed. These compounds exhibit strong blue-green fluorescence emission, making them suitable for applications in materials science and as fluorophores in various sensing and imaging technologies (Hussein et al., 2019).

Catalytic Applications

A study on the catalytic applications of a nano ionic liquid in the synthesis of pyrazole derivatives highlights the efficiency of this approach under green conditions. This indicates the potential for the development of environmentally friendly catalytic processes involving nicotinonitrile derivatives (Zolfigol et al., 2015).

Antioxidant Evaluation

Nicotinonitriles have also been evaluated for their antioxidant properties. A specific study synthesized nicotinonitriles and assessed their antioxidant capabilities, suggesting the potential for these compounds in the development of new antioxidant agents (Gouda et al., 2016).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to wear suitable gloves, eye protection, and protective clothing when handling this compound .

Future Directions

Pyrazole-containing compounds, such as “2-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile”, have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . Future research may focus on the development of novel pyrazole derivatives with improved efficacy and safety profiles .

Properties

IUPAC Name

2-(1-methylpyrazol-4-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c1-14-7-9(6-13-14)10-8(5-11)3-2-4-12-10/h2-4,6-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCNWCOPYNJIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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